1-(Tetrahydro-2H-thiopyran-4-yl)-1,4-diazepane hydrochloride
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Overview
Description
1-(Tetrahydro-2H-thiopyran-4-yl)-1,4-diazepane hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tetrahydro-2H-thiopyran-4-yl)-1,4-diazepane hydrochloride typically involves the reaction of tetrahydro-2H-thiopyran with 1,4-diazepane under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing the production time and cost.
Chemical Reactions Analysis
Types of Reactions
1-(Tetrahydro-2H-thiopyran-4-yl)-1,4-diazepane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of its functional groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
1-(Tetrahydro-2H-thiopyran-4-yl)-1,4-diazepane hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(Tetrahydro-2H-thiopyran-4-yl)-1,4-diazepane hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(Tetrahydro-2H-thiopyran-4-yl)piperazine dihydrochloride
- 1-(Tetrahydro-2H-thiopyran-4-yl)hydrazine dihydrochloride
Uniqueness
1-(Tetrahydro-2H-thiopyran-4-yl)-1,4-diazepane hydrochloride is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H21ClN2S |
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Molecular Weight |
236.81 g/mol |
IUPAC Name |
1-(thian-4-yl)-1,4-diazepane;hydrochloride |
InChI |
InChI=1S/C10H20N2S.ClH/c1-4-11-5-7-12(6-1)10-2-8-13-9-3-10;/h10-11H,1-9H2;1H |
InChI Key |
OQERNOMMDBBYCR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN(C1)C2CCSCC2.Cl |
Origin of Product |
United States |
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